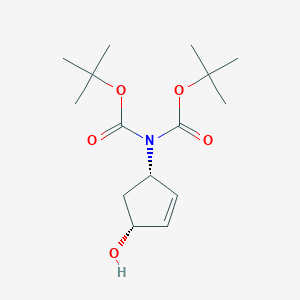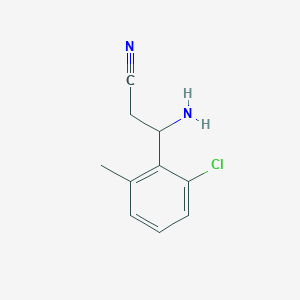![molecular formula C14H20N2O3 B13025619 3-[4-(Boc-amino)phenoxy]azetidine](/img/structure/B13025619.png)
3-[4-(Boc-amino)phenoxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Boc-amino)phenoxy]azetidine is a chemical compound with the molecular formula C14H20N2O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenoxy group, which is further connected to the azetidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Boc-amino)phenoxy]azetidine typically involves the reaction of 4-(Boc-amino)phenol with azetidine derivatives. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with an azetidine halide under reflux conditions . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups like Boc is crucial in industrial settings to prevent unwanted side reactions and to facilitate purification .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Boc-amino)phenoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The azetidine ring can be reduced to form saturated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated amines.
Substitution: Free amines and their subsequent derivatives.
Applications De Recherche Scientifique
3-[4-(Boc-amino)phenoxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-[4-(Boc-amino)phenoxy]azetidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds or ionic interactions with target molecules. The phenoxy group may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound, a four-membered nitrogen-containing heterocycle.
3-(Boc-amino)azetidine: Similar structure but without the phenoxy group.
4-(Boc-amino)phenol: Contains the Boc-protected amino group and phenoxy group but lacks the azetidine ring.
Uniqueness
3-[4-(Boc-amino)phenoxy]azetidine is unique due to the combination of the azetidine ring and the Boc-protected amino phenoxy group. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The presence of the Boc group allows for selective deprotection, enabling further functionalization and derivatization .
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
tert-butyl N-[4-(azetidin-3-yloxy)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-10-4-6-11(7-5-10)18-12-8-15-9-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) |
Clé InChI |
JWZVYMQCCBCGLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


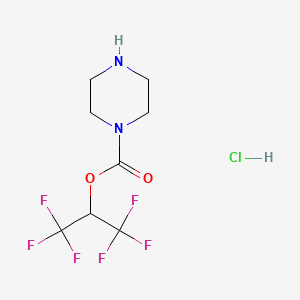
![Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13025540.png)
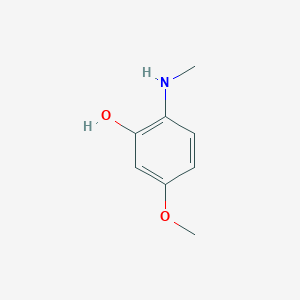
![5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine](/img/structure/B13025549.png)
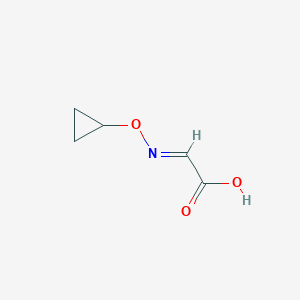

![Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13025573.png)
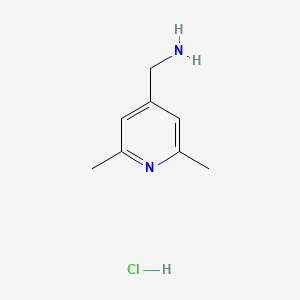
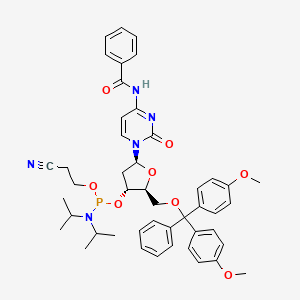
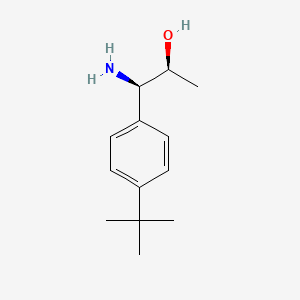
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide](/img/structure/B13025603.png)
